Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl)
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Overview
Description
Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) is a complex organic compound with a unique structure that includes a pyridine ring, an acetamide group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylthiol with an appropriate pyridine derivative under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,5-dimethylphenyl)-
- N-(4-acetyl-3,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, Acetamide, N-(4-((3,5-dimethylphenyl)thio)-5-ethyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinyl) stands out due to its thioether linkage and the presence of both ethyl and methyl groups on the pyridine ring
Properties
CAS No. |
172470-03-0 |
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Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl]acetamide |
InChI |
InChI=1S/C18H22N2O2S/c1-6-15-12(4)19-18(22)16(20-13(5)21)17(15)23-14-8-10(2)7-11(3)9-14/h7-9H,6H2,1-5H3,(H,19,22)(H,20,21) |
InChI Key |
TWMZTGJRWGLGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1SC2=CC(=CC(=C2)C)C)NC(=O)C)C |
Origin of Product |
United States |
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